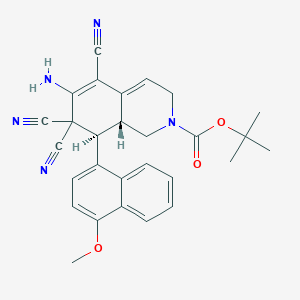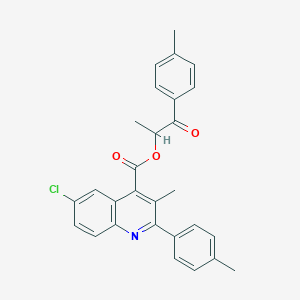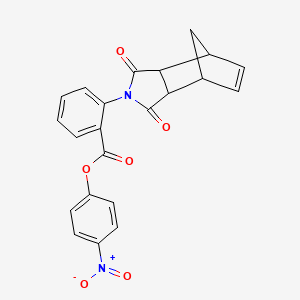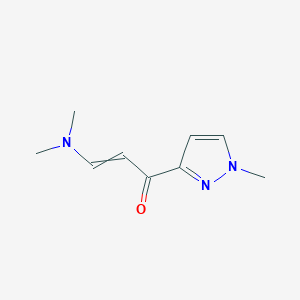-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12462274.png)
methyl [(Z)-[(methoxycarbonyl)amino]({2-[(E)-phenyldiazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a carbamate derivative, which is a class of compounds commonly used as pesticides and herbicides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
First Method
Starting Materials: Chloromethyl methyl ether, 2-[(1E)-2-phenyldiazen-1-yl]aniline, and methoxycarbonyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile at a temperature range of 0-5°C.
Procedure: Chloromethyl methyl ether is reacted with 2-[(1E)-2-phenyldiazen-1-yl]aniline to form an intermediate. This intermediate is then reacted with methoxycarbonyl isocyanate to yield the final product.
-
Second Method
Starting Materials: 2-[(1E)-2-phenyldiazen-1-yl]aniline and methyl chloroformate.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine at room temperature.
Procedure: 2-[(1E)-2-phenyldiazen-1-yl]aniline is reacted with methyl chloroformate in the presence of triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The reactions are optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: Used as a herbicide to control weed growth in crops.
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Ethyl N-[(Z)-[(methoxycarbonyl)amino]phenyl]carbamate
- Methyl N-[(Z)-[(ethoxycarbonyl)amino]phenyl]carbamate
Uniqueness
Methyl N-(Z)-[(methoxycarbonyl)amino-2-phenyldiazen-1-yl]phenyl}amino)methylidene]carbamate is unique due to the presence of the 2-[(1E)-2-phenyldiazen-1-yl]phenyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets, making it more effective in its applications compared to similar compounds.
Propiedades
Fórmula molecular |
C17H17N5O4 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
methyl N-[N-methoxycarbonyl-N'-(2-phenyldiazenylphenyl)carbamimidoyl]carbamate |
InChI |
InChI=1S/C17H17N5O4/c1-25-16(23)19-15(20-17(24)26-2)18-13-10-6-7-11-14(13)22-21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H2,18,19,20,23,24) |
Clave InChI |
XUSBCUOLAZZDRA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(=NC1=CC=CC=C1N=NC2=CC=CC=C2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12462220.png)


![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)

![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)


![6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B12462272.png)
